molecular formula C9H17N3O2S B11805446 N,N-Diisopropyl-1H-imidazole-1-sulfonamide

N,N-Diisopropyl-1H-imidazole-1-sulfonamide

Cat. No.: B11805446
M. Wt: 231.32 g/mol
InChI Key: UDFYIXVUBLLFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropyl-1H-imidazole-1-sulfonamide: is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a sulfonamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-1H-imidazole-1-sulfonamide typically involves the reaction of imidazole with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-1H-imidazole-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diisopropyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-1H-imidazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The imidazole ring may also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1H-imidazole-1-sulfonamide
  • N,N-Diethyl-1H-imidazole-1-sulfonamide
  • N,N-Dipropyl-1H-imidazole-1-sulfonamide

Uniqueness

N,N-Diisopropyl-1H-imidazole-1-sulfonamide is unique due to its specific steric and electronic properties conferred by the diisopropyl groups. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

N,N-di(propan-2-yl)imidazole-1-sulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-8(2)12(9(3)4)15(13,14)11-6-5-10-7-11/h5-9H,1-4H3

InChI Key

UDFYIXVUBLLFFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)N1C=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.